![molecular formula C21H15IN4O B3684922 N-(4-iodophenyl)-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B3684922.png)
N-(4-iodophenyl)-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide
Overview
Description
N-(4-iodophenyl)-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide: is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an iodophenyl group, a phenyl group, a pyridinyl group, and a pyrazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the pyridinyl group: This step involves the coupling of the pyrazole intermediate with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Attachment of the phenyl group: This can be done through a Friedel-Crafts acylation reaction.
Incorporation of the iodophenyl group: This is typically achieved via an iodination reaction using iodine or an iodinating agent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridinyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyrazole ring or the carboxamide group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of phenyl and pyridinyl oxides.
Reduction: Formation of reduced pyrazole and carboxamide derivatives.
Substitution: Introduction of various functional groups at the iodophenyl position.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for organic reactions.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition or activation, leading to its observed biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N-(4-iodophenyl)-β-alanine derivatives: These compounds share the iodophenyl group and exhibit similar biological activities.
4-iodophenol: This compound also contains the iodophenyl group and is used in various chemical reactions and applications.
3-bromo-1-(3-chloropyridin-2-yl)-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide: A structurally related compound with similar applications in insecticidal research.
Uniqueness: N-(4-iodophenyl)-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide is unique due to its combination of the iodophenyl, phenyl, pyridinyl, and pyrazole carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-iodophenyl)-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN4O/c22-16-8-10-17(11-9-16)24-21(27)19-14-26(18-6-2-1-3-7-18)25-20(19)15-5-4-12-23-13-15/h1-14H,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCNHXOMBBYRNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.